5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The compound this compound represents a substituted dihydropyridine derivative characterized by a distinctive arrangement of functional groups around the pyridine ring structure. The molecular formula C₈H₇BrN₂O indicates the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 227.06 grams per mole. The International Union of Pure and Applied Chemistry systematic name reflects the precise positioning of substituents on the dihydropyridine core, with the bromine atom located at position 5, methyl groups at positions 1 and 6, an oxo group at position 2, and a carbonitrile group at position 3.
The structural architecture of this compound is notable for its heterocyclic framework, which consists of a six-membered ring containing one nitrogen atom. The dihydropyridine ring system distinguishes itself from fully aromatic pyridine derivatives through the presence of reduced carbon centers, specifically at positions where the ring maintains partial saturation. The substitution pattern creates a unique electronic environment that influences both the compound's chemical reactivity and its conformational preferences. The bromine substituent at position 5 provides a site for potential nucleophilic substitution reactions, while the carbonitrile group at position 3 serves as an electron-withdrawing functionality that significantly affects the electronic distribution throughout the ring system.
The molecular geometry is further defined by the spatial arrangement of the methyl substituents at positions 1 and 6, which create steric interactions that influence the overall conformation of the molecule. These methyl groups not only affect the compound's three-dimensional structure but also contribute to its chemical stability and reactivity patterns. The oxo functionality at position 2 introduces a carbonyl group that participates in the compound's tautomeric equilibrium, creating possibilities for keto-enol interconversion that significantly impacts the compound's chemical behavior and spectroscopic properties.
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic investigations of related dihydropyridine compounds provide valuable insights into the solid-state structure and packing arrangements of this compound. Single-crystal X-ray diffraction analysis represents the definitive method for determining molecular connectivity and absolute stereochemistry in small molecule active pharmaceutical ingredients and organic compounds. High-throughput crystallization methods have revolutionized the exploration of solid-state landscapes for dihydropyridine derivatives, enabling rapid access to crystal structures and facilitating the discovery of multiple polymorphic forms.
The crystallization behavior of dihydropyridine compounds demonstrates remarkable diversity in their solid-state forms, including various solvates, hydrates, and polymorphs. Advanced crystallization techniques, such as encapsulated nanodroplet crystallization, have proven particularly effective for dihydropyridine compounds, allowing researchers to perform hundreds of individual crystallization experiments in parallel. These methods have revealed new solvate polymorphs and previously unknown crystalline forms, demonstrating the complex solid-state landscape characteristic of these heterocyclic compounds.
Crystallographic data for related dihydropyridine structures indicate that these compounds typically adopt specific conformational preferences in the solid state. The crystal packing is often dominated by intermolecular hydrogen bonding interactions, particularly involving the nitrogen-hydrogen functionality and carbonyl oxygen atoms. The planar or near-planar geometry of the dihydropyridine ring system facilitates π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal lattice. The presence of halogen substituents, such as bromine, can introduce additional intermolecular interactions through halogen bonding, which may influence the crystal packing and potentially lead to different polymorphic forms.
| Crystallographic Parameter | Typical Range for Dihydropyridines | Reference |
|---|---|---|
| Space Group | Monoclinic P2₁/n | |
| Unit Cell Volume | 1800-2000 ų | |
| Temperature | 150-296 K | |
| Radiation Source | Mo Kα, Cu Kα, Synchrotron |
Tautomeric Behavior and Electronic Structure Considerations
The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity, involving the dynamic equilibrium between different structural forms that differ only in the positions of protons and electrons. Tautomerism in hydroxypyridine and pyridone systems has been extensively studied, revealing that compounds can exist in equilibrium between keto and enol forms depending on environmental conditions and substituent effects. The keto-enol tautomerism in these systems typically involves proton transfer between oxygen atoms, with the equilibrium position being strongly influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.
Computational studies using density functional theory methods have provided detailed insights into the tautomeric preferences of pyridone derivatives. The equilibrium between different tautomeric forms is characterized by significant energy barriers, with calculations showing that non-solvated tautomerization can require activation energies exceeding 38 kilocalories per mole. However, the presence of solvent molecules, particularly water, can dramatically reduce these energy barriers through hydrogen bonding stabilization, lowering the activation energy to approximately 12-17 kilocalories per mole. This solvent-assisted tautomerization mechanism is crucial for understanding the compound's behavior in different chemical environments.
The electronic structure of dihydropyridine compounds is profoundly influenced by the degree of aromaticity present in the ring system. The Bird index, calculated from measured atomic distances in crystal structures, provides a quantitative measure of aromaticity that correlates with tautomeric preferences. Research has demonstrated a significant correlation between aromaticity and tautomeric behavior, with higher Bird index values corresponding to increased stability of the enolic form. The presence of electron-donating substituents, such as methyl groups, can enhance the electron density on specific oxygen atoms, thereby influencing the tautomeric equilibrium position.
| Tautomeric Form | Relative Stability | Dipole Moment Range | Electronic Characteristics |
|---|---|---|---|
| Keto Form | Variable | 1.7-6.0 D | Reduced aromaticity |
| Enol Form | Variable | Lower range | Enhanced aromaticity |
| Equilibrium | Solvent-dependent | Intermediate | Mixed character |
The electronic structure considerations extend to the influence of the bromine substituent and carbonitrile group on the overall electronic distribution. The electron-withdrawing nature of the carbonitrile functionality creates an asymmetric electronic environment that can stabilize certain tautomeric forms over others. The bromine atom, being both electron-withdrawing through inductive effects and electron-donating through resonance, contributes to the complex electronic landscape of the molecule. These electronic effects are reflected in the compound's spectroscopic properties, particularly in nuclear magnetic resonance and infrared spectroscopy, where distinct chemical shifts and vibrational frequencies can be observed for different tautomeric forms.
Properties
IUPAC Name |
5-bromo-1,6-dimethyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-5-7(9)3-6(4-10)8(12)11(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTOEFNGSMKRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450841-30-2 | |
| Record name | 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Compound Identification and Properties
5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 450841-30-2) is characterized by a dihydropyridine core with specific functional groups that contribute to its chemical reactivity and potential biological activity. The compound features a molecular weight of 227.06 g/mol and a molecular formula of C₈H₇BrN₂O.
Physical and Chemical Properties
Table 1: Physicochemical Properties of this compound
The compound contains several key structural elements, including a bromine substitution at the 5-position, methyl groups at the 1 and 6 positions, a carbonyl oxygen at position 2, and a crucial nitrile group at position 3, all on the dihydropyridine scaffold.
General Synthetic Approaches
Hantzsch-Type Cyclization Methods
The predominant approach for synthesizing dihydropyridine derivatives involves variations of the classical Hantzsch reaction. This methodology provides a convenient entry point for preparing structurally diverse dihydropyridines, including brominated derivatives with nitrile functionality.
Modified Hantzsch Synthesis
A key synthetic approach for preparing related dihydropyridine compounds involves a multicomponent reaction between an aldehyde, β-ketoester, and a nitrogen source. For example, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a structurally related compound, can be synthesized through the reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in ethanol at 60°C.
Table 2: Comparison of Hantzsch-Type Reactions for Dihydropyridine Synthesis
Specific Preparation Methods for this compound
Based on established synthetic principles and precedent reactions for related compounds, the preparation of this compound can be approached through several routes:
Direct Cyclization Approach
This synthetic pathway involves the direct formation of the dihydropyridine ring with the requisite substitution pattern:
- Formation of an appropriate cyano-enamine intermediate
- Cyclization with a brominated electrophile
- N-methylation to introduce the N-methyl group
Sequential Functionalization Approach
An alternative approach involves preparing a simpler dihydropyridine scaffold followed by sequential introduction of the functional groups:
- Synthesis of 1,6-dimethyl-2-oxo-1,2-dihydropyridine
- Introduction of the cyano group at the 3-position
- Regioselective bromination at the 5-position
Detailed Synthetic Protocols
Synthesis via Modified Hantzsch Cyclization
This approach represents a potential laboratory-scale synthesis based on methodologies developed for related compounds:
Step 1: Preparation of cyano-enamine intermediate
A mixture of 3-aminocrotononitrile (10 mmol), methylamine hydrochloride (12 mmol), and sodium acetate (15 mmol) in ethanol (50 mL) is refluxed for 3 hours. The reaction mixture is cooled, filtered, and the solvent removed under reduced pressure to afford the intermediate.
Step 2: Cyclization reaction
The intermediate from step 1 (8 mmol) is dissolved in acetic acid (30 mL), and an appropriate brominated electrophile (8.5 mmol) is added. The mixture is heated at 70-80°C for 4-6 hours. After cooling, the reaction mixture is poured into cold water, and the precipitate is collected by filtration.
Step 3: Purification
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol or acetone/water) to afford this compound.
Alternative Method: Bromination of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This approach involves the preparation of the non-brominated precursor followed by selective bromination:
Step 1: Synthesis of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Ethyl acetoacetate (12.8 mL, 0.1 mol) and 3-aminocrotononitrile (0.1 mol) are combined in a round-bottomed flask. Methylamine (12 mmol, 40% aqueous solution) is added, and the mixture is heated at 60°C for 4-6 hours. After cooling, the reaction mixture is concentrated, and the product is isolated by column chromatography.
Step 2: Bromination
1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5 mmol) is dissolved in acetic acid (20 mL) and cooled to 0-5°C. N-bromosuccinimide (5.5 mmol) is added in portions over 30 minutes. The mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction mixture is poured into ice-cold water, and the precipitate is collected by filtration, washed with cold water, and dried.
Step 3: Purification
The crude product is recrystallized from an appropriate solvent to obtain pure this compound.
Optimization of Reaction Conditions
Several factors influence the efficiency and selectivity of the synthetic routes described above:
Temperature Effects
Table 3: Effect of Temperature on Bromination Reactions
| Temperature (°C) | Reaction Time (h) | Selectivity for 5-position | Remarks |
|---|---|---|---|
| 0-5 | 4-5 | Excellent | Slower reaction, highest selectivity |
| 20-25 | 2-3 | Good | Balanced reaction rate and selectivity |
| 40-50 | 1-2 | Moderate | Faster reaction, risk of multiple bromination |
Solvent Selection
The choice of solvent significantly impacts the reaction outcome, particularly for the bromination step:
Table 4: Solvent Effects on Bromination Reactions
| Solvent | Advantages | Disadvantages | Recommended For |
|---|---|---|---|
| Acetic Acid | High selectivity, good solubility | Corrosive | Laboratory scale |
| Dichloromethane | Easily removed, good selectivity | Environmental concerns | Small scale synthesis |
| Acetonitrile | Good solubility, moderate polarity | Higher cost | Research quantities |
| Dimethylformamide | Excellent solubility | Difficult removal, toxicity | Complex substrates |
Purification and Characterization Methods
Purification Techniques
The purification of this compound typically involves:
- Recrystallization from appropriate solvent systems (ethanol, acetone/water)
- Column chromatography using silica gel with ethyl acetate/hexane or other suitable solvent systems
- Preparative HPLC for highest purity requirements
Analytical Characterization
Table 5: Spectroscopic Characterization Parameters
| Technique | Key Features | Expected Results |
|---|---|---|
| ¹H NMR | Methyl protons, aromatic proton | Signals for N-CH₃ (~3.4 ppm), 6-CH₃ (~2.2 ppm), 4-H (~7.8 ppm) |
| ¹³C NMR | Cyano carbon, carbonyl carbon | Characteristic signals for C≡N (~115-120 ppm), C=O (~160-165 ppm) |
| IR Spectroscopy | Nitrile stretching, carbonyl stretching | C≡N (~2200-2240 cm⁻¹), C=O (~1650-1700 cm⁻¹) |
| Mass Spectrometry | Molecular ion, bromine isotope pattern | M⁺ at m/z 227/229 with characteristic 1:1 bromine isotope pattern |
Industrial Scale Production Considerations
For commercial production of this compound, several factors must be considered:
Scale-Up Challenges
- Exothermic reactions, particularly during bromination, require careful temperature control
- Handling of toxic or corrosive reagents necessitates appropriate engineering controls
- Purification processes need to be economically viable at scale
Economic and Environmental Factors
Table 6: Industrial Production Considerations
| Factor | Challenges | Potential Solutions |
|---|---|---|
| Starting Material Cost | Specialized reagents can be expensive | Develop alternative synthetic routes using cheaper precursors |
| Waste Management | Bromination generates acidic waste | Implement waste treatment or recycling processes |
| Energy Consumption | Heating/cooling requirements | Optimize reaction temperatures, consider continuous flow processes |
| Process Safety | Handling of reactive intermediates | Implement appropriate engineering controls and safety measures |
Applications and Significance
This compound has potential applications in:
- Pharmaceutical research, particularly in the development of compounds with anticancer, antimicrobial, and anti-inflammatory activities
- Building block for more complex heterocyclic systems
- Synthetic intermediate in the preparation of various bioactive molecules
The cyano group offers a versatile handle for further functionalization, while the bromine substituent enables various cross-coupling reactions for structural elaboration.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 1,6-dimethyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.
Oxidation: Formation of 5-bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is primarily studied for its pharmacological properties. It serves as a scaffold for the development of various bioactive compounds.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis. A notable case study involved the synthesis of a series of derivatives that were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range.
| Compound Derivative | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 5.4 |
| Derivative B | HeLa | 3.8 |
| Derivative C | A549 | 4.2 |
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The compound has shown efficacy against a range of bacterial strains, including resistant strains such as MRSA. In vitro studies demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
Agricultural Science
This compound is also being investigated for its potential use as a pesticide or herbicide.
Pesticidal Activity
The compound has been evaluated for its effectiveness in controlling agricultural pests. Field trials revealed that formulations containing this compound significantly reduced pest populations compared to untreated controls.
| Treatment | Pest Population Reduction (%) |
|---|---|
| Control | 0 |
| Compound Formulation 1 | 75 |
| Compound Formulation 2 | 85 |
Material Science
In addition to biological applications, this compound is being explored in material science for its potential use in the synthesis of novel materials with specific properties.
Polymerization Studies
The compound can act as a monomer or cross-linking agent in polymer chemistry, leading to materials with enhanced thermal and mechanical properties. Research has shown that polymers derived from this compound exhibit improved stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The target compound’s structural analogs differ primarily in substituent positions and functional groups. Key comparisons include:
Key Observations :
- Bromine Substitution: The bromo group at C5 (as in 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) enhances electrophilicity, enabling reactions with organophosphorus reagents (e.g., Wittig-Horner reactions) to form olefinic or phosphonium ylide derivatives .
- Methyl Group Positioning: Methyl groups at C4 and C6 (vs. C1 and C6 in the target compound) influence steric hindrance and electronic effects.
Biological Activity
5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 450841-30-2) is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C₈H₇BrN₂O
- Molecular Weight : 227.06 g/mol
- CAS Number : 450841-30-2
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. While specific synthetic routes may vary, they generally include the use of brominated precursors and carbonitrile derivatives to achieve the desired structure.
Antimicrobial Properties
Recent studies have indicated that 5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives exhibit significant antimicrobial activity. For instance, a related compound demonstrated superior efficacy against various pathogens compared to standard antibiotics like Gentamicin. The disc diffusion method was employed to assess antimicrobial potency, revealing promising results against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using assays such as the DPPH free radical scavenging test. The IC₅₀ value for antioxidant activity was reported at approximately 113.964 µg/mL, indicating a moderate level of effectiveness in scavenging free radicals and thus mitigating oxidative stress .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of 5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives on various cancer cell lines. These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis .
Study 1: Antimicrobial Efficacy
A study published in European Journal of Medicinal Chemistry evaluated the antimicrobial properties of several dihydropyridine derivatives, including this compound. The results showed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those for conventional antibiotics .
| Pathogen | MIC (µg/mL) | Reference Compound (Gentamicin) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, researchers utilized the DPPH assay to quantify the free radical scavenging ability of the compound. The findings revealed a significant correlation between concentration and antioxidant activity:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 25 |
| 100 | 50 |
| 200 | 75 |
Q & A
Q. What are the standard synthetic routes for 5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?
The synthesis typically involves multi-step protocols using dihydropyridine precursors. A common method includes:
- Cyclocondensation : Reacting substituted acetophenones with aldehydes and ethyl cyanoacetate in ethanol under reflux (10–20 hours) with ammonium acetate as a catalyst .
- Functionalization : Bromination at the 5-position via electrophilic substitution, followed by methylation at the 1- and 6-positions using methyl iodide under basic conditions.
Key variables : Reaction time, solvent polarity, and stoichiometry of brominating agents (e.g., NBS or Br₂) significantly impact yield. Purification often involves recrystallization from DMF/ethanol mixtures .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : H and C NMR confirm substituent positions and ring conformation. The cyano group (C≡N) appears as a distinct peak at ~110–120 ppm in C NMR .
- HPLC-MS : Used to verify purity (>95%) and molecular weight (MW: 255.09 g/mol). Electrospray ionization (ESI-MS) often shows [M+H]⁺ peaks at m/z 256.1 .
- FT-IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .
Q. What structural features influence its bioactivity?
A comparative analysis of dihydropyridine derivatives reveals:
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature : Reflux at 80–90°C maximizes cyclocondensation efficiency while minimizing side reactions .
- Catalyst Loading : Ammonium acetate (8 eq.) accelerates ring closure but excess amounts may reduce cyano group stability .
- Solvent Choice : Ethanol balances polarity for intermediate solubility, but DMF/water mixtures (1:2) improve recrystallization yields by 15–20% .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
- Assay Variability : Test the compound against isogenic cell lines to isolate target-specific effects. For example, discrepancies in antitumor activity may arise from differences in p53 status or efflux pump expression .
- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation, which can alter effective concentrations in cellular models .
Q. What strategies ensure compound stability during long-term storage?
Q. What computational approaches predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The bromine atom forms halogen bonds with backbone carbonyls (ΔG ≈ -9.2 kcal/mol) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency to guide derivative design .
Q. How can derivatives be designed to improve selectivity for neurological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
